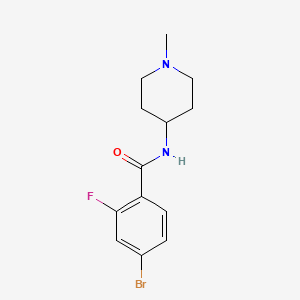
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with the molecular formula C14H18BrFN2O. It is a benzamide derivative that contains both bromine and fluorine atoms, making it a compound of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
科学的研究の応用
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 4-bromo-2-fluoroanisole
- 2-bromo-N-(1-methylpiperidin-4-yl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H16BrFN2O |
|---|---|
分子量 |
315.18 g/mol |
IUPAC名 |
4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C13H16BrFN2O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3,(H,16,18) |
InChIキー |
PNOONURKDTYBNE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


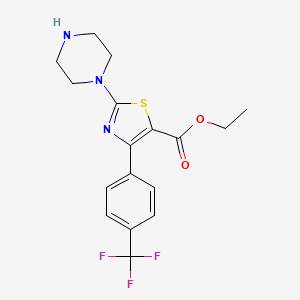
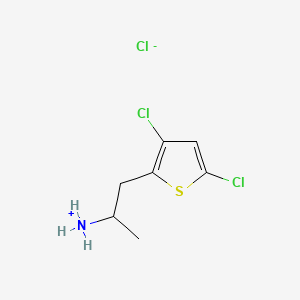
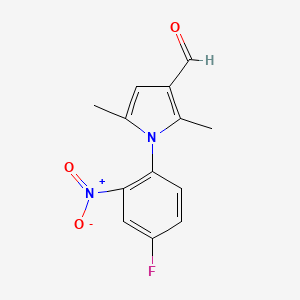
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)

![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
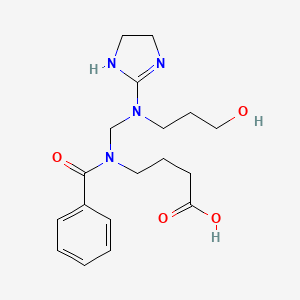
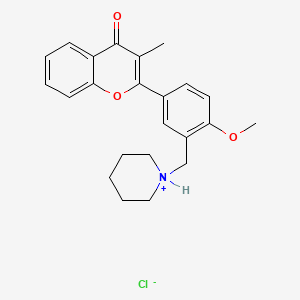
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

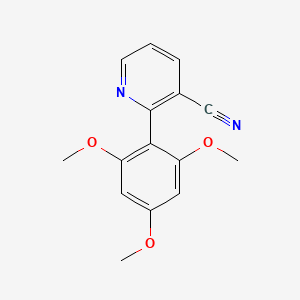
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)

